4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The fluoroethyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The amino and carboxamide groups facilitate binding to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(2-chloroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2-bromoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-(2-iodoethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the fluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced membrane permeability and stability are desired.
Properties
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N,N-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4O/c1-12(2)8(14)7-6(10)5-13(11-7)4-3-9/h5H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYQODPPQJXHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1N)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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